2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine
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Overview
Description
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and an imidazo[1,2-a]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This includes the use of high-throughput synthesis techniques and continuous flow chemistry to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-tuberculosis agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the pyrrolidine ring and sulfonyl group.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring but different functional groups.
Sulfonyl-containing compounds: Molecules with a sulfonyl group but different core structures
Uniqueness
2-[3-(Pyrrolidin-1-ylsulfonyl)phenyl]imidazo[1,2-a]pyrimidine is unique due to its combination of the imidazo[1,2-a]pyrimidine core, pyrrolidine ring, and sulfonyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C16H16N4O2S |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C16H16N4O2S/c21-23(22,20-9-1-2-10-20)14-6-3-5-13(11-14)15-12-19-8-4-7-17-16(19)18-15/h3-8,11-12H,1-2,9-10H2 |
InChI Key |
UQJPHBBTGAPTDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |
Origin of Product |
United States |
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